Ethyl 2,2-bis(hydroxymethyl)-3-butenoate
Description
Ethyl 2,2-bis(hydroxymethyl)-3-butenoate is an ester derivative featuring a 3-butenoate backbone with two hydroxymethyl groups at the 2-position and an ethyl ester moiety. The compound’s hypothetical molecular formula is estimated as C₈H₁₄O₅, with a molecular weight of ~190.19 g/mol. Its functional groups—ethyl ester, bis(hydroxymethyl), and a conjugated double bond—impart unique physicochemical properties, such as moderate solubility in polar solvents and susceptibility to hydrolysis or polymerization reactions.
Properties
Molecular Formula |
C8H14O4 |
|---|---|
Molecular Weight |
174.19 g/mol |
IUPAC Name |
ethyl 2,2-bis(hydroxymethyl)but-3-enoate |
InChI |
InChI=1S/C8H14O4/c1-3-8(5-9,6-10)7(11)12-4-2/h3,9-10H,1,4-6H2,2H3 |
InChI Key |
LZBWDIIBHQSDCY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CO)(CO)C=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Ethyl 2,2-bis(hydroxymethyl)-3-butenoate with structurally analogous compounds identified in the evidence, focusing on molecular features, reactivity, and applications:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Functional Group Influence on Reactivity Compared to 2,2-bis(hydroxymethyl)butanoic acid , the target compound’s ethyl ester group reduces acidity (pKa ~4-5 for esters vs. ~2-3 for carboxylic acids) and enhances volatility. The hydroxymethyl groups in both compounds facilitate hydrogen bonding, but the ester form is more lipophilic.
Structural Analogues in Synthetic Applications Methyl 2-Benzoylamino-3-[(3-hydroxyphenyl)amino]but-2-enoate demonstrates that butenoate esters with amino substituents are effective in cyclization reactions (e.g., forming oxazoloquinolines). The target compound’s hydroxymethyl groups could similarly participate in nucleophilic reactions or serve as hydrogen bond donors. Long-chain esters (e.g., C₁₉H₃₈O₄ ) exhibit surfactant-like behavior, but the target’s shorter chain and hydroxymethyl groups may favor solubility in polar aprotic solvents (e.g., DMSO) over lipids.
Physical Properties and Solubility The carboxylic acid analogue is highly water-soluble due to its ionizable group, whereas the target ester likely has moderate solubility in organic solvents (e.g., ethanol, acetone). Butenoyloxy-rich esters are viscous liquids due to their high molecular weight, but the target’s smaller size may result in a lower viscosity, enhancing processability in synthetic applications.
Research Findings and Trends
- Reactivity: The presence of a conjugated double bond (3-butenoate) in the target compound suggests susceptibility to Michael additions or Diels-Alder reactions, as seen in unsaturated esters like those in .
- Polymer Chemistry : The compound’s structure aligns with trends in synthesizing biodegradable polyesters, where hydroxymethyl groups enhance hydrophilicity and degradation rates .
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